molecular formula C₉H₁₃N₃NaO₆P B124936 2',3'-Dideoxycytidine-5'-monophosphate CAS No. 104086-76-2

2',3'-Dideoxycytidine-5'-monophosphate

Cat. No. B124936
CAS RN: 104086-76-2
M. Wt: 291.2 g/mol
InChI Key: RAJMXAZJKUGYGW-POYBYMJQSA-N
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Description

“2’,3’-Dideoxycytidine-5’-monophosphate” is a small molecule that belongs to the class of organic compounds known as pyrimidones . These are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . It is a deoxycytosine nucleotide containing one phosphate group esterified to the deoxyribose moiety in the 2’-,3’- or 5- positions .


Molecular Structure Analysis

The molecular formula of “2’,3’-Dideoxycytidine-5’-monophosphate” is C9H14N3O6P . The average molecular weight is 291.1977 g/mol . The IUPAC name is [ (2 S ,5 R )-5- (4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,3’-Dideoxycytidine-5’-monophosphate” include a molecular weight of 291.20 g/mol and a chemical formula of C9H14N3O6P .

Scientific Research Applications

DNA Polymerase Kinetics Research

ddCMP is utilized in the study of DNA polymerases, which are crucial for DNA replication and repair. Researchers have used ddCMP to understand the kinetic mechanism of DNA polymerases like Pol β, Klenow fragment, and African swine fever virus DNA polymerase X. By incorporating ddCMP into their experiments, scientists can investigate the rate-limiting steps of nucleotide incorporation and the conformational changes that occur during DNA synthesis .

DNA Sequencing

In the field of genomics, ddCMP serves as a chain-terminating nucleotide in DNA sequencing methods, particularly those based on the Sanger chain-termination method. This application is vital for determining the sequence of nucleotides in DNA, which is fundamental to genetic research and diagnostics .

Antiviral Research

As a nucleoside reverse transcriptase inhibitor (NRTI), ddCMP is used to study its effects on viral replication. This research is significant for developing antiviral drugs, especially for retroviruses like HIV, where reverse transcriptase is a key enzyme in the viral life cycle .

Neurological Studies

ddCMP has been applied in neurological research to study its effects on the development of mechanical allodynia in aging mice. This work contributes to our understanding of pain perception and the potential therapeutic approaches to treat chronic pain conditions .

Mitochondrial DNA Replication Inhibition

Researchers use ddCMP to inhibit mitochondrial DNA (mtDNA) replication. This application is important for studying the mitochondrial response to reduced mtDNA copy number and the subsequent effects on cellular metabolism and function .

Immunological Response Modulation

ddCMP is investigated for its ability to inhibit the activation of the cGAS-STING pathway. This pathway is crucial for the innate immune response, and ddCMP’s role in modulating this response can provide insights into autoimmune diseases and inflammation .

Drug-Induced Mitochondrial Toxicity

In toxicology, ddCMP is used to study drug-induced mitochondrial toxicity. This research is essential for understanding the side effects of NRTI drugs on mitochondria and for developing safer pharmaceuticals .

Cellular Aging and Disease Models

Finally, ddCMP is employed in the creation of cellular models for aging and disease. By inducing mitochondrial dysfunction through mtDNA depletion, scientists can mimic age-related diseases and study the underlying mechanisms that contribute to cellular aging .

Mechanism of Action

Target of Action

The primary target of 2’,3’-Dideoxycytidine-5’-Monophosphate is Cytidylate kinase . This enzyme is crucial in the nucleotide biosynthesis pathway, catalyzing the conversion of nucleoside monophosphates (NMPs) to nucleoside diphosphates (NDPs).

Mode of Action

2’,3’-Dideoxycytidine-5’-Monophosphate is a nucleoside analogue, which means it mimics the structure of natural nucleosides. It is incorporated into the growing DNA chain during replication. Unlike natural nucleosides, it lacks a hydroxyl group at the 3’ position . This prevents the addition of further nucleotides, thus terminating DNA synthesis .

Biochemical Pathways

The compound affects the nucleotide biosynthesis pathway . By inhibiting Cytidylate kinase, it disrupts the conversion of NMPs to NDPs, which are essential for DNA and RNA synthesis . The downstream effects include halted DNA replication and, consequently, inhibited cell division and growth.

Pharmacokinetics

Similar compounds are typically absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining how much reaches the target site to exert its effects.

Result of Action

The primary result of the action of 2’,3’-Dideoxycytidine-5’-Monophosphate is the inhibition of DNA synthesis. This leads to the termination of the viral replication cycle, as the virus cannot replicate its genetic material . This can lead to a decrease in viral load and potentially halt the progression of viral infections.

properties

IUPAC Name

[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O6P/c10-7-3-4-12(9(13)11-7)8-2-1-6(18-8)5-17-19(14,15)16/h3-4,6,8H,1-2,5H2,(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJMXAZJKUGYGW-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1COP(=O)(O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908787
Record name 2′,3′-Dideoxycytidine 5′-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dideoxycytidine-5'-monophosphate

CAS RN

104086-76-2
Record name 2′,3′-Dideoxycytidine 5′-monophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104086-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Cytidine monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2′,3′-Dideoxycytidine 5′-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-CYTIDINE MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9M2W80KR9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dideoxycytidine-5'-monophosphate
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What is the significance of conjugating 2′,3′-dideoxynucleoside-5′-monophosphates, such as 2′,3′-Dideoxycytidine-5′-monophosphate, with α-amino acids?

A1: The research paper [] focuses on synthesizing conjugates of 2′,3′-dideoxynucleoside-5′-monophosphates with α-amino acids. While the paper doesn't delve into specific applications, it lays the groundwork for potentially enhancing the properties of these nucleoside monophosphates. Conjugation with α-amino acids could improve their bioavailability, cellular uptake, or even introduce novel functionalities depending on the chosen amino acid. This approach paves the way for developing potential therapeutic agents with improved characteristics.

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